molecular formula C25H20O3 B2421058 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 331460-44-7

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B2421058
CAS No.: 331460-44-7
M. Wt: 368.432
InChI Key: ADSBSBRQOQHMHV-JYFOCSDGSA-N
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Description

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C25H20O3 and its molecular weight is 368.432. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Activity

  • Biotransformation by Pleurotus ostreatus : This mushroom species exhibits enoate reductase activity towards substrates similar to [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate, leading to the production of saturated ketones and alcohols with varying enantiomeric purity (Skrobiszewski et al., 2013).

Synthesis and Characterization

  • Synthesis of Bi-phenyl Based Acrylate and Methacrylate : Novel compounds with structural similarities to the subject compound were synthesized, displaying unique solubility, color, absorbance, and fluorescence properties (Baskar & Subramanian, 2011).
  • Synthesis of Substituted Compounds : A series of substituted compounds akin to the subject compound were synthesized, showing over 80% yield and their structures confirmed by spectral data analysis (Balaji et al., 2015).
  • Synthesis of Novel Liquid Crystalline Monomer : A cinnamoyl moiety containing monomer, related in structure to the target compound, was synthesized and shown to undergo [2+2] photodimerization (Jin, 2010).

Chemical Reactions and Properties

  • Regioselective Catalyzed Addition : Methyl 1-alkylcycloprop-3-enoates, structurally related to the compound , demonstrated specific addition reactions in the presence of copper chloride, forming various enoates (Shapiro et al., 1988).
  • Synthesis of Heterocyclic Systems : Compounds structurally related to the target compound were used as reagents for the preparation of various heterocyclic systems, demonstrating their versatility in synthetic chemistry (Selič et al., 1997).

Applications in Corrosion Inhibition

  • Photo-cross-linking Chalcones as Corrosion Inhibitors : Chalcone derivatives, with structural similarities to the compound , were synthesized and demonstrated as effective corrosion inhibitors for mild steel (Ramaganthan et al., 2015).

Inhibitory Activity in Biological Systems

  • Inhibition of Interleukin-5 : Chromenone derivatives structurally similar to the target compound were synthesized and evaluated for their IL-5 inhibitory activity, contributing to the understanding of inflammatory processes (Venkateswararao et al., 2013).

Photolysis and Polymer Science

  • Photolysis in Polymer Science : Studies on the photolysis of copolymers containing units structurally similar to the compound provide insights into the applications in photolithography (Takeuchi et al., 1996).

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O3/c1-19-7-13-22(14-8-19)24(26)17-11-21-9-15-23(16-10-21)28-25(27)18-12-20-5-3-2-4-6-20/h2-18H,1H3/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSBSBRQOQHMHV-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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